galphimine E

Description

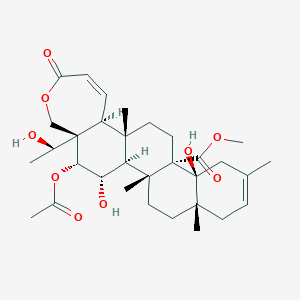

Structure

3D Structure

Properties

Molecular Formula |

C32H46O9 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

methyl (1S,2R,5S,10S,11S,14S,15S,21R,22R,23S)-22-acetyloxy-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate |

InChI |

InChI=1S/C32H46O9/c1-18-10-11-27(4)12-14-29(6)24-23(36)25(41-20(3)34)30(19(2)33)17-40-22(35)9-8-21(30)28(24,5)13-15-31(29,26(37)39-7)32(27,38)16-18/h8-10,19,21,23-25,33,36,38H,11-17H2,1-7H3/t19-,21+,23+,24+,25+,27-,28+,29-,30-,31+,32+/m1/s1 |

InChI Key |

MAASNULAYUTHCM-STODXTIPSA-N |

Isomeric SMILES |

CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)OC(=O)C)O)C)C |

Canonical SMILES |

CC1=CCC2(CCC3(C4C(C(C5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)OC(=O)C)O)C)C |

Synonyms |

galphimine E |

Origin of Product |

United States |

Discovery, Isolation, and Characterization Methodologies of Galphimine E

Spectroscopic and Diffraction Methodologies for Structural Elucidation of Galphimine E

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, providing crucial insights into its molecular formula. It operates by ionizing molecules and measuring the mass-to-charge ratio (m/z) of the resulting ions. savemyexams.combiocompare.com

In the characterization of this compound, mass spectrometry has been utilized as a key tool to obtain molecular information. While specific detailed mass spectrometry data, such as exact m/z values or comprehensive fragmentation patterns uniquely attributed to this compound, were not extensively detailed in the reviewed literature, it is consistently reported that the structures of galphimines, including this compound, were established through spectroscopic and spectrometric means. nih.govresearchgate.net This implies that MS data contributed to confirming the molecular mass and formula of this compound, a standard practice in natural product chemistry for structural elucidation.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful and definitive technique for determining the three-dimensional atomic and molecular structure of crystalline materials. thieme-connect.desavemyexams.com By analyzing the diffraction patterns produced when X-rays interact with the ordered arrangement of atoms within a single crystal, crystallographers can precisely map the electron density and, consequently, the positions of atoms, bond lengths, and angles. Crucially, it is also the gold standard for establishing the absolute configuration of chiral molecules. nih.govthieme-connect.desavemyexams.com

Compound Information

Biosynthetic Pathways and Metabolic Engineering of Galphimine E Precursors

Proposed Biogenetic Route of Galphimines from Friedelane (B3271969) Triterpenoids

Galphimines are a class of nor-seco triterpenoids, indicating that they are derived from triterpenes through ring opening and modification researchgate.netscience.gov. The proposed biogenetic route for galphimines suggests their origin from friedelane triterpenoids researchgate.net. Friedelane is a pentacyclic triterpene (C30H52) nih.gov. The transformation from friedelane to galphimines involves significant structural rearrangements, including oxidation-reduction reactions that facilitate ring opening and the cleavage of the C3-C4 bond researchgate.net. This cleavage is essential for forming the nor-secofriedelane backbone and the characteristic seven-membered lactone ring found in galphimines researchgate.net.

Enzymatic Transformations and Oxidative Cleavage Mechanisms

The conversion of friedelane triterpenoids into galphimines necessitates specific enzymatic transformations, particularly those involving oxidative cleavage. Oxidative cleavage reactions are a fundamental aspect of natural product biosynthesis, allowing for dramatic structural alterations from acyclic precursors to complex cyclized products nih.gov. In the context of galphimines, the C3-C4 bond cleavage in friedelane derivatives is a key step researchgate.net. This process often involves oxygenases, which are enzymes capable of making and breaking C-C bonds through various mechanisms, including the rearrangement of unstable oxidized products or the oxidation and collapse of radicals or cations via rearrangement nih.gov.

Role of Cytochrome P450 Enzymes in Galphimine Synthesis

Cytochrome P450 (P450) enzymes are crucial monooxygenases widely recognized for their role in the synthesis of diverse secondary metabolites, including triterpenes, across all organisms nih.govresearchgate.netnih.govuaem.mx. In galphimine biosynthesis, P450 family members are considered putative candidate genes nih.govbvsalud.orgnih.govmdpi.comresearchgate.net. These heme-binding enzymes utilize molecular oxygen to catalyze highly stereoselective and regioselective oxidations nih.gov. Specifically, P450 enzymes are proposed to mediate the C3-C4 bond cleavage in friedelane, which is critical for forming the nor-secofriedelane backbone and the lactone structure characteristic of galphimines researchgate.net. Comparative studies have shown that galphimine-producing plants exhibit significantly higher expression levels of P450 genes, correlating with triterpenoid (B12794562) oxidation and lactone formation .

Kinase Involvement in Precursor Modulation

Beyond P450 enzymes, enzymes with kinase activity have also been identified as putative candidates involved in the galphimine synthesis pathway nih.govbvsalud.orgnih.govmdpi.comresearchgate.net. Kinases play a vital role in regulating metabolic flux and modulating the availability of precursors . For instance, 5'-AMP-activated protein kinase (5'-AMPK) has been identified as having higher relative expression in galphimine-producing plants nih.govmdpi.com. This enzyme is known to regulate the mevalonic acid pathway, which is a primary route for triterpene synthesis nih.gov. The 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), an enzyme regulated by kinases, controls the core of terpene metabolism in the cytosol, influencing the production of these compounds nih.gov.

Comparative Transcriptome Analysis in Galphimine-Producing and Non-Producing Plant Populations

To identify the genes involved in galphimine biosynthesis, comparative transcriptome analysis between galphimine-producing (GP) and non-galphimine-producing (NGP) populations of Galphimia spp. has been a valuable strategy nih.govresearchgate.netbvsalud.orgmdpi-res.comnih.govmdpi.comresearchgate.net. This approach allows for the detection of differentially expressed genes that are likely involved in the synthesis pathway nih.govnih.govmdpi.comresearchgate.net.

Identification of Putative Candidate Genes Encoding Biosynthetic Enzymes

Transcriptome analysis using RNA-Seq has successfully identified putative candidate genes encoding enzymes of the galphimine synthesis pathway nih.govbvsalud.orgnih.govmdpi.comresearchgate.net. A study comparing GP and NGP Galphimia spp. populations detected a total of 680 differentially expressed transcripts nih.govresearchgate.netbvsalud.orgnih.govmdpi.comresearchgate.net. In GP plants, a larger number of highly expressed transcripts related to acyclic and polycyclic terpene synthesis were identified nih.govbvsalud.orgnih.govmdpi.comresearchgate.netresearchgate.net. Key candidates identified include members of the Cytochrome P450 family and enzymes with kinase activity, such as 5'-AMP-activated protein kinase nih.govbvsalud.orgnih.govmdpi.comresearchgate.net. Quantitative Polymerase Chain Reaction (qPCR) validation corroborated these transcriptomic findings, showing higher expression of these candidate genes in GP plants compared to NGP plants nih.govmdpi.comresearchgate.net.

Differential Gene Expression Related to Terpene Synthesis

The differential gene expression analysis revealed a clear distinction in metabolic activity between galphimine-producing and non-producing Galphimia plants nih.govresearchgate.netresearchgate.net. GP plants exhibited a greater number of differentially expressed transcripts with positive regulation, suggesting high metabolic activity geared towards galphimine production nih.gov. While both populations contained transcripts encoding enzymes for the mevalonic acid and methylerythritol phosphate (B84403) pathways (precursors for isoprenoids, terpenes, and triterpenes), the GP plants showed a higher number and diversity of identified enzymes related to terpene synthesis nih.gov.

The following table summarizes key genes identified with higher relative expression in galphimine-producing plants:

| Gene Category | Fold Change (GP vs. NGP) | Proposed Role |

| Cytochrome P450 | 5.8 | Triterpenoid oxidation, lactone formation |

| 5'-AMP-Activated Kinase | 4.2 | Regulation of metabolic flux |

| HMGR | 3.9 | Mevalonate pathway regulation |

Chemical Synthesis and Derivatization Strategies for Galphimine E and Analogues

Total Synthesis Approaches for the Nor-seco-friedelane Scaffold Relevant to Galphimine E (General Methodologies)

The total synthesis of complex natural products, such as those possessing the nor-seco-friedelane scaffold found in this compound, often involves sophisticated strategies to construct their intricate molecular architectures. While specific detailed total synthesis pathways for this compound or its immediate scaffold are not extensively documented in the provided literature, general methodologies for complex molecule synthesis are highly relevant.

In organic synthesis, two primary strategies are employed for multi-step reactions: linear and convergent synthesis. chemistnotes.com

The synthesis of highly oxygenated triterpenoids like this compound necessitates meticulous control over stereochemistry, given the numerous chiral centers present in the nor-seco-friedelane backbone. While direct chemical synthesis details for this compound's scaffold are not provided, the biosynthesis of related friedelane-type triterpenoids highlights the importance of key cyclization steps. For instance, the cyclization of 2,3-oxidosqualene (B107256) is a crucial branching point in the biosynthesis of friedelane (B3271969) terpenoids, which are precursors to nor-seco-friedelane galphimines. researchgate.net In chemical synthesis, achieving precise stereochemical control typically involves:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Synthesis: Employing chiral reagents, catalysts, or auxiliaries to induce enantioselectivity or diastereoselectivity in bond-forming reactions.

Stereoselective Transformations: Designing reactions that inherently favor the formation of a specific stereoisomer, such as Diels-Alder reactions or aldol (B89426) condensations.

The successful construction of the fused and bridged ring systems characteristic of the nor-seco-friedelane scaffold would depend on carefully orchestrated sequences involving these stereocontrol elements to establish the correct absolute and relative configurations at each stereocenter.

Semi-synthetic Transformations of this compound to Bioactive Analogues

This compound is notable for its abundance in Galphimia glauca but is generally considered inactive in its native form. mdpi.commdpi.comresearchgate.netmdpi.com This has led to investigations into its semi-synthetic transformation to more active analogues, particularly galphimine A.

A significant semi-synthetic transformation involves the chemical conversion of this compound (G-E) into galphimine A (G-A). This conversion is of practical importance because G-E is more abundant in the plant than G-A, and G-A possesses anxiolytic activity, while G-E does not. mdpi.commdpi.comresearchgate.netmdpi.com The key structural difference between galphimine A and this compound lies in an acetyl moiety at the C7 position of this compound. researchgate.net The transformation involves the deacetylation of this compound. This simple reaction has been reported to achieve high conversion rates, exceeding 80% to 85%. mdpi.comresearchgate.net

The monitoring of this transformation can be achieved using techniques like High-Performance Liquid Chromatography (HPLC). For instance, galphimine A and this compound exhibit distinct retention times (7.12 min for G-A and 8.29 min for G-E), with the presence of the acetate (B1210297) group in G-E increasing its retention time. This difference facilitates the purification of high-purity G-A after the conversion. mdpi.com

The efficiency of this conversion highlights a valuable strategy for obtaining larger quantities of the pharmacologically active compound from a more readily available, inactive precursor.

Table 1: Chemical Conversion of this compound to Galphimine A

| Compound | Bioactivity (Anxiolytic) | Structural Feature (C7) | Conversion Yield (G-E to G-A) |

| This compound | Inactive | Acetylated | >80% - 85% mdpi.comresearchgate.net |

| Galphimine A | Active | Free Hydroxyl | - |

The conversion of this compound to galphimine A proceeds via a deacetylation reaction. Deacetylation is a type of hydrolysis reaction where an acetyl group (CH₃CO-) is removed from a molecule, typically from an ester linkage, to yield a free hydroxyl group and acetic acid. In the context of this compound, the acetyl group at the C7 position is hydrolyzed. While the specific catalytic conditions (e.g., acid or base catalysis, or enzymatic hydrolysis) are not explicitly detailed in the provided search results, deacetylation reactions are commonly facilitated by:

Basic Hydrolysis (Saponification): A common method where a base (e.g., NaOH, KOH) attacks the ester carbonyl, leading to the cleavage of the ester bond and formation of an alcohol and a carboxylate salt.

Acidic Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic attack by water.

Enzymatic Hydrolysis: Esterases or deacetylases can catalyze this reaction under mild conditions.

The high yield reported for the conversion suggests an efficient and controlled deacetylation process.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications influence the biological activity of a compound. For galphimines, including derivatives of this compound, SAR studies have been conducted to identify the key structural features responsible for their anxiolytic activity. researchgate.netnih.gov

Research has revealed that the presence of free hydroxyl groups at specific positions on the nor-seco-friedelane backbone is crucial for anxiolytic activity. Specifically, free hydroxyl groups at C-4, C-6, and C-7, along with the presence of a double bond in the A-ring, are considered essential for the anxiolytic effect. researchgate.netnih.govmdpi.com In contrast, this compound, which has acetyl group substitutions, particularly at C7, is inactive. nih.gov This highlights that the acetylation of these hydroxyl groups, as seen in this compound, diminishes or abolishes activity.

Semi-synthetic derivatives have been prepared and evaluated to probe these relationships:

Acetylation: Derivatives obtained by acetylation of active galphimines (or further acetylation of G-E) showed no anxiolytic activity, reinforcing the importance of free hydroxyls. nih.gov

Hydrogenation of the C-1/C-2 double bond: Hydrogenation of the double bond in the A-ring also resulted in inactive compounds, indicating its necessity for activity. nih.gov

Basic Hydrolysis followed by Hydrogenation: A derivative obtained by basic hydrolysis (deacetylation) followed by hydrogenation of the C-1/C-2 double bond (similar to compound 6 mentioned in one study) showed activity similar to galphimine A and B, confirming the importance of the free hydroxyls and the A-ring double bond. nih.gov

These findings collectively underscore that the specific hydroxylation pattern and the unsaturation in the A-ring are critical determinants of the anxiolytic properties within the galphimine series.

Table 2: Anxiolytic Activity of this compound and its Derivatives in SAR Studies

| Compound/Derivative | Key Structural Features | Anxiolytic Activity (Elevated Plus-Maze Test) | Reference |

| This compound | Acetylated C7 | Inactive | nih.gov |

| Galphimine A (from G-E deacetylation) | Free -OH at C7, Δ¹˒² double bond | Active (15 mg/kg, i.p.) | nih.gov |

| Galphimine B | Free -OH at C4, C6, C7; Δ¹˒² double bond | Most potent (15 mg/kg, i.p.) | researchgate.net |

| Derivatives with acetylations (e.g., at C4, C6) | Acetylated hydroxyls | Inactive | nih.gov |

| Derivatives with C-1/C-2 double bond hydrogenation | Saturated A-ring | Inactive | nih.gov |

| Derivative with free -OH at C4, C6, C7; saturated A-ring | Free -OH at C4, C6, C7; saturated A-ring (e.g., Compound 6) | Active (15 mg/kg, i.p.) | nih.gov |

Targeted Modifications at Specific Functional Groups (e.g., Hydroxyl, Acetyl, Double Bonds)

Targeted modifications at specific functional groups of this compound and its analogues have provided critical insights into their structure-activity relationships, particularly concerning anxiolytic and anti-inflammatory properties.

Hydroxyl Groups: The presence of free hydroxyl groups plays a significant role in the anxiolytic activity of galphimines. Research indicates that the hydroxyl groups at positions C-4, C-6, and C-7 are crucial determinants for anxiolytic effects. Derivatives lacking these free hydroxyl groups or having them modified often exhibit reduced or no anxiolytic activity. For instance, a derivative with free -OH groups at C4, C6, and C7, and a saturated A-ring, retained anxiolytic activity.

Acetyl Group: The acetyl moiety at the C7 position is a key differentiator between this compound and galphimine A. This compound, with this acetyl group, is generally inactive as an anxiolytic agent chem960.com. However, its deacetylation converts it to galphimine A, which is an active anxiolytic compound, highlighting the importance of this specific functional group for anxiolytic activity chem960.com.

Double Bonds: The presence of a double bond in the A-ring is another critical structural feature for the anxiolytic activity of galphimines wikipedia.org. Studies involving the hydrogenation of the C-1/C-2 double bond have resulted in derivatives that showed no anxiolytic activity, further emphasizing the necessity of this unsaturation for pharmacological effect.

Oxygenated Function at C6: For the anti-inflammatory activity observed in this compound and galphimine A, the presence of an oxygenated functional group at the C6 position is considered absolutely necessary wikipedia.org. This suggests a distinct structural requirement for anti-inflammatory effects compared to anxiolytic activity.

The following table summarizes some of the observed activities based on functional group modifications:

Table 1: Influence of Functional Group Modifications on Galphimine Activity

| Derivative/Compound | Modification/Key Feature | Anxiolytic Activity | Anti-inflammatory Activity | Reference |

| This compound | Acetylated C7, Δ1,2 double bond | Weak/Inactive (at 15 mg/kg) | Active (oxygenated C6) | chem960.comwikipedia.org |

| Galphimine A | Free -OH at C7, Δ1,2 double bond | Active | Active (oxygenated C6) | chem960.comwikipedia.org |

| Galphimine B | Free -OH at C4, C6, C7; Δ1,2 double bond | Most potent active | Not specified in source | wikipedia.org |

| Derivative 6 | Free -OH at C4, C6, C7; saturated A-ring | Active (15 mg/kg, i.p.) | Not specified in source | |

| Acetylated C4, C6 | Acetylated C4, C6; Δ1,2 double bond, Weak (inactive at 15 mg/kg) | Weak/Inactive | Not specified in source | |

| Hydrogenated C1/C2 | Saturated C1/C2 double bond | No activity | Not specified in source |

Strategic Derivatization for Pharmacophore Identification

Strategic derivatization is an integral part of structure-activity relationship (SAR) studies, which aim to identify the specific chemical features and their spatial arrangement (the pharmacophore) that are essential for a molecule to interact with a biological target and elicit a response. By systematically modifying different functional groups and observing the changes in biological activity, researchers can deduce which parts of the molecule are crucial for its pharmacological effect.

In the context of galphimines, derivatization helps in pinpointing the functional groups implicated in target binding, such as the hydroxyl groups at C-4, C-6, and C-7, and the double bond in the A ring, which are critical for anxiolytic activity. Prioritizing the synthesis of analogues with modifications at these implicated functional groups (e.g., replacing hydroxyl groups with methyl groups) is a key aspect of this strategy.

Pharmacophore modeling, a computational technique, complements derivatization studies by using the structural and activity data of a series of compounds to define the essential 3D features required for biological activity. This approach is an efficient tool in computer-aided drug design for identifying novel lead compounds. Advanced protocols, such as Site-Identification by Ligand Competitive Saturation (SILCS) assisted pharmacophore modeling (SILCS-Pharm), leverage full molecular dynamics simulations to generate 3D maps of functional group-affinity patterns on a target receptor. This method can incorporate a wide range of probe molecules, including benzene, propane, methanol (B129727), formamide, acetaldehyde, methylammonium, acetate, and water, to identify diverse feature types like hydrophobic regions, hydrogen bond donors and acceptors, and charged centers. The resulting E-pharmacophores are generated by optimizing energies from interactions mapped onto the atom center, providing a detailed understanding of the molecular interactions necessary for activity. This systematic approach, combining chemical synthesis with computational modeling, is vital for the rational design and optimization of galphimine analogues.

Pre Clinical Biological Activity and Mechanistic Investigations of Galphimine E

Anti-inflammatory Activity and Related Mechanistic Pathways

Galphimine E, a nor-seco-friedelane triterpenoid (B12794562) isolated from Galphimia glauca, has demonstrated notable anti-inflammatory properties in pre-clinical studies. Research has identified it, alongside galphimine A, as one of the primary anti-inflammatory constituents within the methanolic extract of the plant. mdpi.com The anti-inflammatory effects of galphimines appear to be a shared characteristic among different species of the Galphimia genus. researchgate.net

In vivo Models for Anti-inflammatory Assessment

The anti-inflammatory potential of this compound has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard assay for screening topical anti-inflammatory agents. researchgate.netmdpi.com In this model, this compound exhibited significant inhibition of edema. researchgate.net One study reported a 68.85% inhibition of TPA-induced auricular edema by this compound, which was more potent than the 51.75% inhibition observed for galphimine A. researchgate.net This model induces inflammation through the activation of protein kinase C (PKC), leading to the release of pro-inflammatory mediators. mdpi.com The ability of this compound to counteract this effect underscores its potential as an anti-inflammatory compound.

The carrageenan-induced rat paw edema model is another common in vivo assay used to assess anti-inflammatory activity. frontiersin.org While specific data for this compound in this model is not detailed in the provided search results, it is a widely used test for evaluating anti-inflammatory drugs. frontiersin.orgindexcopernicus.com

Elucidation of Molecular Targets and Signaling Cascades Involved in Anti-inflammatory Response

The molecular mechanisms underlying the anti-inflammatory activity of this compound are linked to its chemical structure. Structure-activity relationship analyses have indicated that an oxygenated function at the C6 position of the galphimine skeleton is crucial for its anti-inflammatory effect. researchgate.netscience.gov This suggests that this structural feature is key for its interaction with molecular targets in inflammatory pathways.

While the precise signaling cascades modulated by this compound are still under investigation, studies on Galphimia glauca extracts and related compounds provide some insights. The anti-inflammatory actions of compounds from this plant may involve the modulation of various signaling pathways critical for inflammation, such as those involving pro-inflammatory cytokines. biorxiv.orgufc.br For instance, other anti-inflammatory seco-steroids have been shown to interact with the glucocorticoid receptor to exert their effects. ufc.br Furthermore, network pharmacology studies on Galphimia glauca suggest that its bioactive compounds, including galphimines, may exert their effects by modulating multiple protein targets in a coordinated manner, including those involved in immune response and inflammation. biorxiv.org

Role of this compound in Anxiolytic Effects (Indirect Contribution via Conversion)

This compound itself is considered inactive or weakly active as an anxiolytic agent. mdpi.comnih.gov However, it serves as a valuable precursor for the synthesis of the more potent anxiolytic compound, galphimine A. mdpi.comwisdomlib.org

Pre-clinical Evaluation of Chemically Transformed this compound (e.g., Galphimine A)

This compound can be chemically converted into galphimine A through a deacetylation reaction with a high conversion rate, often exceeding 80%. mdpi.comresearchgate.net This transformation is significant because this compound is typically more abundant in Galphimia glauca extracts than the anxiolytically active galphimines. mdpi.commdpi.com The resulting galphimine A has demonstrated a dose-dependent anxiolytic effect in pre-clinical models, such as the elevated plus-maze (EPM) test in mice, without inducing sedative side effects. wisdomlib.orgscialert.net Studies have confirmed that orally administered galphimine A can cross the blood-brain barrier and act directly on the central nervous system (CNS). mdpi.comresearchgate.net

Understanding the Impact of Structural Features on Anxiolytic Potency

The anxiolytic activity of the galphimine series is highly dependent on their chemical structures. nih.gov The key structural features responsible for the anxiolytic effects are the presence of free hydroxyl groups at positions C-4, C-6, and C-7, as well as a double bond in the A ring of the nor-seco-friedelane skeleton. nih.govacs.org

This compound is inactive as an anxiolytic because its hydroxyl groups are acetylated. The conversion of this compound to the active galphimine A involves the removal of the acetyl group at the C7 position. researchgate.net The most potent anxiolytic in this series, galphimine B, possesses free hydroxyl groups at C4, C6, and C7. The inactivity of this compound and the activity of its deacetylated counterparts highlight the critical role of these specific structural moieties in the interaction with biological targets relevant to anxiety. nih.gov

Neuroprotective Potential and Central Nervous System Interactions (in Context of the Galphimine Series)

The galphimine series of compounds, including those derived from this compound, have shown potential for interacting with the central nervous system beyond their anxiolytic effects, suggesting possible neuroprotective roles. researchgate.netekb.eg Extracts from Galphimia glauca containing these compounds have been traditionally used for treating mental disorders. researchgate.netnih.gov

Pharmacokinetic studies have shown that galphimine A, which can be derived from this compound, is capable of crossing the blood-brain barrier and reaching the CNS. researchgate.net This is a prerequisite for any direct neuroprotective or other CNS-related activity. The galphimines have been found to interact with dopaminergic and glutamatergic systems. nih.gov For instance, galphimine B has been shown to selectively act on dopaminergic neurons and antagonize the effect of glutamate (B1630785) on NMDA receptors. nih.gov Furthermore, some galphimines have demonstrated the ability to counteract behaviors in animal models that mimic symptoms of psychosis, suggesting a potential role in managing such conditions. nih.gov The interaction of galphimines with the serotonergic system has also been reported, indicating a complex mechanism of action within the CNS that could contribute to both anxiolytic and neuroprotective effects. researchgate.netnih.gov

Table of Research Findings on this compound and Related Compounds

Table of Chemical Compounds Mentioned

Interactions with Dopaminergic and Serotonergic Systems (General Galphimine Series)

The galphimine family of compounds, isolated from Galphimia glauca, has demonstrated notable interactions with key neurotransmitter systems in the central nervous system, specifically the dopaminergic and serotonergic pathways. researchgate.netnih.govthieme-connect.com Research indicates that the anxiolytic and sedative effects of galphimines are not mediated by the GABAergic system, but rather through their influence on dopamine (B1211576) and serotonin. researchgate.netnih.gov

Galphimine B (G-B), the most potent anxiolytic in the series, has been shown to inhibit dopaminergic activity. researchgate.netnih.gov It selectively acts on dopaminergic neurons in the ventral tegmental area (VTA). researchgate.netnih.gov This modulation of dopaminergic neurons is a key aspect of its central nervous system depressant properties. researchgate.net Furthermore, studies have revealed that the mechanism of action for galphimines involves a complex interplay with the serotonergic system. researchgate.netnih.govnih.gov For instance, G-B has been found to interact with the serotonergic system in the dorsal hippocampus, modulating the response of 5-HT1A receptors in what appears to be an allosteric manner. nih.gov This dual interaction with both dopaminergic and serotonergic systems underscores the multifaceted neuropharmacological profile of the galphimine series. researchgate.netnih.govnih.gov

Modulation of Glutamate's Effect on NMDA Receptors (General Galphimine Series)

Recent investigations have highlighted the role of the glutamatergic system in the pharmacological activity of galphimines. nih.gov Specifically, Galphimine-B (G-B) has been found to antagonize the effect of glutamate on N-methyl-D-aspartate (NMDA) receptors, which are a critical component of the glutamatergic system involved in synaptic plasticity and neuronal communication. nih.gov

The glutamatergic system, particularly the NMDA receptor, is implicated in the pathophysiology of various neurological and psychiatric conditions. nih.gov The hypofunction of the NMDA receptor is a leading hypothesis in the understanding of schizophrenia, and antagonists like ketamine and MK-801 are used to induce schizophrenia-like symptoms in preclinical models. nih.gov The ability of galphimines, including G-B, G-A, and G-E, to counteract the behavioral effects induced by these NMDA receptor antagonists suggests a direct or indirect modulation of the glutamatergic pathway. nih.gov This interaction with the glutamatergic system, in addition to their effects on dopaminergic and serotonergic pathways, points to a complex mechanism of action for the galphimine series, with potential therapeutic implications for conditions involving glutamatergic dysregulation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Identification of Critical Functional Groups for Biological Activity (e.g., C6 Oxygenated Function, Free Hydroxyl Groups at C-4, C-6, and C-7, A-ring Double Bond)

Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for the biological activities of galphimines. A recurring finding across multiple studies is the critical importance of specific functional groups for both anxiolytic and anti-inflammatory effects.

For anxiolytic activity, the presence of free hydroxyl (-OH) groups at positions C-4, C-6, and C-7, in conjunction with a double bond in the A-ring of the nor-seco-friedelane backbone, has been identified as a determining factor. scielo.brnih.gov Modification or absence of these features leads to a significant reduction or complete loss of anxiolytic-like effects. nih.gov For instance, hydrogenation of the C-1/C-2 double bond in the A-ring results in inactive compounds. nih.gov

In the context of anti-inflammatory activity, the presence of an oxygenated function at the C-6 position is considered absolutely necessary. researchgate.netresearchgate.net Both galphimine-A and galphimine-E, which possess this feature, have been identified as anti-inflammatory principles of Galphimia glauca. researchgate.net

Comparative Analysis of this compound, A, and B Activities

Comparative studies of the primary galphimines—A, B, and E—have revealed significant differences in their biological potency, which can be directly attributed to their structural variations.

Galphimine B (G-B) is consistently reported as the most potent anxiolytic compound in the series. scielo.br Galphimine A (G-A) also exhibits anxiolytic activity, though it is considered less potent than G-B. scielo.brscielo.br In contrast, this compound (G-E) is generally found to be inactive as an anxiolytic agent. nih.govnih.govdntb.gov.ua

The primary structural difference between the active G-A and the inactive G-E lies in the nature of the substituent at the C-6 and C-7 positions. While G-E possesses acetylated hydroxyl groups, G-A has a free hydroxyl group at C-7. It has been demonstrated that G-E can be chemically transformed into the active G-A through deacetylation, highlighting the importance of the free hydroxyl group for activity. nih.gov

With regard to anti-inflammatory effects, both galphimine-A and galphimine-E are considered active principles, a property linked to the shared oxygenated function at C-6. researchgate.net

Table 1: Comparative Anxiolytic Activity of Galphimines

| Compound | Key Structural Features | Anxiolytic Activity |

|---|---|---|

| Galphimine B (G-B) | Free -OH at C-4, C-6, C-7; Δ¹,² double bond | Most potent |

| Galphimine A (G-A) | Acetylated C-6; Free -OH at C-4, C-7; Δ¹,² double bond | Active, but less potent than G-B |

| This compound (G-E) | Acetylated C-4, C-6; Δ¹,² double bond | Inactive |

Computational Docking Simulations and In Silico Approaches in SAR

To further understand the structure-activity relationships of galphimines at a molecular level, computational docking simulations and other in silico approaches are being employed. These methods are crucial for predicting the interactions between ligands, such as the various galphimines and their analogues, and their potential biological receptors. jmcs.org.mxscielo.org.mx

Molecular docking allows for the visualization and energetic calculation of how a small molecule like galphimine might bind to the active site of a target protein. This can help to rationalize the observed differences in activity between compounds like G-A, G-B, and G-E. For example, the presence of free hydroxyl groups on G-B likely allows for specific hydrogen bonding interactions within a receptor's binding pocket that are not possible for the acetylated G-E, potentially explaining the latter's lack of anxiolytic activity.

By combining biochemical data with computational docking, researchers can build more robust SAR models. These models can then be used to predict the activity of novel, rationally designed analogues, guiding synthetic efforts toward compounds with improved potency or selectivity. The use of automated computational tools that can perform multiple simultaneous molecular docking studies is becoming increasingly important in this field, as it allows for the rapid screening of virtual compound libraries against various biological targets. jmcs.org.mxscielo.org.mx

Advanced Methodological Considerations in Galphimine E Research

Methodologies for Quantifying Galphimine E in Biological Samples

Accurate quantification of this compound in biological samples is fundamental for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) has been established as a primary analytical technique for the identification and quantification of galphimines.

Research focused on the extraction of galphimines from Galphimia glauca utilized an HPLC method to identify both galphimine B and this compound. In these studies, quantification of galphimine B was performed using a calibrated standard. However, the quantification for this compound was reported as a percentage of the relative area between the chromatographic peaks of this compound and galphimine B, a method employed when a purified analytical standard for a specific compound is not available.

While a specific, fully validated method for this compound quantification in biological matrices is not detailed in the provided research, the established methods for its analog, galphimine A, provide a clear framework. A validated HPLC method for galphimine A in mouse plasma and brain tissue demonstrates the necessary parameters for such an analysis. This includes establishing linearity over a defined concentration range, determining the limit of quantitation (LOQ), and assessing intra-day and inter-day precision and accuracy. Such a framework, when adapted with a specific this compound standard, would be essential for robust pharmacokinetic analysis.

Table 1: HPLC Parameters Used in the Analysis of Galphimines This table is based on methodologies developed for galphimine analogs, which serve as a framework for this compound analysis.

| Parameter | Specification | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Column | Cromotith Performance® RP-18e (100 mm × 4.6 mm) | |

| Mobile Phase | Acetonitrile:Water Gradient | |

| Detector | UV-Vis | |

| Wavelength | 230 nm (for Galphimine B) | |

| Validation Criteria | Linearity, Sensitivity (LOQ), Precision (RSD), Accuracy (% Bias) |

Development of Comparative Experimental Frameworks for Analog Evaluation

Understanding the specific pharmacological contributions of this compound requires comparative studies that evaluate its activity alongside its structural analogs, such as galphimine A and galphimine B. These frameworks allow researchers to dissect structure-activity relationships and identify the unique or overlapping biological effects of each compound.

One key area of comparison has been in anti-inflammatory activity. A study analyzing various extracts of Galphimia glauca identified both galphimine A and this compound as the primary anti-inflammatory constituents within the methanolic extract. This finding places this compound as a significant contributor to the plant's traditional anti-inflammatory uses.

Further comparative frameworks have been applied in models of psychosis. A study evaluating the effects of G. glauca derivatives on schizophrenia-like symptoms induced in mice tested galphimine A, galphimine B, and this compound. The results showed that all three galphimines were able to counteract stereotyped behaviors induced by apomorphine. However, in a model using subchronic administration of MK-801, only galphimine B was effective at blocking the induced increase in immobility time, highlighting subtle but significant differences in their pharmacological profiles.

Table 2: Comparative Pharmacological Activities of Galphimine Analogs

| Pharmacological Activity | Galphimine A | Galphimine B | This compound | Source(s) |

| Anxiolytic | Active (most abundant anxiolytic) | Active | Inactive | |

| Anti-inflammatory | Active (main principle) | Not specified | Active (main principle) | |

| Antipsychotic-like (Apomorphine model) | Active | Active | Active | |

| Antipsychotic-like (MK-801 model) | No effect on immobility | Active (blocked immobility) | No effect on immobility |

Network Pharmacognosy Approaches for Understanding Multi-Target Interactions of Galphimines

Network pharmacognosy represents a powerful computational approach to unravel the complex interactions between natural products and biological systems. This methodology moves beyond the single-target-single-ligand paradigm to a systems-level view, which is particularly relevant for medicinal plants like Galphimia glauca that contain multiple bioactive compounds, including the family of galphimines (A-I).

A network pharmacognosy study on G. glauca mapped the predicted molecular targets of its nine known galphimines to understand their collective pharmacological effects. Using the SwissTargetPrediction tool, researchers identified 214 unique human protein targets for the suite of galphimines. The analysis of the compound-target network revealed a distinct core-periphery structure, where 41 protein targets were shared among all galphimines, forming a pharmacological "core," while other targets were specific to individual compounds.

To understand the functional relationships between these targets, a protein-protein interaction (PPI) network was constructed using the STRING-DB database, resulting in a dense network of 1,386 connections. Centrality analysis of this network identified key hub proteins, such as SRC, MTOR, and MAPK3, which are critical nodes in pathways related to cell growth, proliferation, and immune regulation.

Furthermore, the application of community detection algorithms like the Walktrap algorithm segmented the network into functionally relevant modules. These modules were associated with biological processes such as cell survival, immune response, and inflammation, which align with the known therapeutic effects of G. glauca. This approach provides a mechanistic hypothesis for the plant's ethnobotanical uses by highlighting how multiple galphimines can collectively modulate interconnected biological pathways.

Table 3: Key Findings from Network Pharmacognosy Study of Galphimines

| Analysis Step | Tool/Method Used | Key Finding | Source(s) |

| Target Prediction | SwissTargetPrediction | 214 unique protein targets identified for Galphimines A-I. | |

| Network Structure | Bipartite Network Analysis | Core-periphery structure with 41 shared targets. | |

| Interaction Mapping | STRING-DB | A dense protein-protein interaction network with 1,386 connections. | |

| Key Node Identification | Centrality Analysis | SRC, MTOR, and MAPK3 identified as key hub proteins. | |

| Functional Grouping | Walktrap Algorithm | Network segmented into modules related to inflammation, immune response, and cell survival. |

Future Research Trajectories for Galphimine E

Elucidation of Undiscovered Bioactivities and Therapeutic Applications

While galphimine E has been recognized for its anti-inflammatory properties, its full spectrum of biological activities remains largely unexplored researchgate.netmdpi.comthieme-connect.com. Given the diverse pharmacological potential of triterpenoids, future research should focus on high-throughput screening and in vitro and in vivo studies to identify novel bioactivities. Potential areas for investigation include:

Antiproliferative and Cytotoxic Effects: As other triterpenoids exhibit anticancer properties, exploring this compound's effects on various cancer cell lines and tumor models could reveal new therapeutic applications mdpi.com.

Antimicrobial and Antifungal Activity: Investigating its efficacy against a range of pathogens could position this compound as a lead compound for new anti-infective agents.

Neuroprotective Properties: Given the plant's traditional use for nervous calming and the anxiolytic effects of related galphimines, further studies on this compound's interaction with neurological pathways beyond anxiolysis could uncover neuroprotective or other central nervous system (CNS) activities mdpi.commdpi.comnih.gov.

Immunomodulatory Effects: Beyond anti-inflammation, a deeper understanding of its impact on immune responses could open doors for treating autoimmune disorders or enhancing immune function.

Comprehensive Investigation of the Complete this compound Biosynthesis Pathway

The biosynthesis pathway of galphimines, including this compound, is not yet fully elucidated nih.govresearchgate.netcolab.ws. Understanding the complete pathway is crucial for biotechnological production and metabolic engineering. Recent transcriptomic analyses have identified putative candidate genes, such as cytochrome P450 enzymes and enzymes with kinase activity, that are highly expressed in galphimine-producing Galphimia spp. plants and are likely involved in the synthesis of these triterpenoids nih.govresearchgate.net.

Future research should aim to:

Identify Key Enzymes and Genes: Isolate and characterize the specific enzymes (e.g., specific P450 isoforms, terpene synthases, kinases) and their corresponding genes responsible for each step in the conversion of common triterpenoid (B12794562) precursors to this compound.

Elucidate Intermediate Metabolites: Identify and characterize all intermediate compounds formed during the biosynthesis of this compound.

Pathway Reconstruction and Validation: Reconstruct the complete pathway in vitro or in heterologous expression systems (e.g., yeast, bacteria) to confirm the function of identified genes and enzymes.

Regulatory Mechanisms: Investigate the genetic and environmental factors that regulate the expression of genes involved in this compound biosynthesis, including the role of elicitors like methyl jasmonate, which has been shown to increase galphimine B production mdpi.com.

Innovative Synthetic Routes for this compound and Complex Analogues

The complex nor-seco-friedelane structure of this compound presents a significant challenge for total chemical synthesis. Developing efficient and scalable synthetic routes is essential for producing the compound and its analogues for research and potential pharmaceutical development.

Current research indicates that this compound can be converted to galphimine A via deacetylation with high yield, suggesting a potential semi-synthetic route from more abundant galphimines mdpi.com. Future research should focus on:

Total Synthesis: Developing novel, convergent, and stereoselective total synthesis strategies for this compound, which would allow for independent production and structural modifications.

Semi-synthesis from Precursors: Exploring more efficient semi-synthetic routes from readily available natural precursors or other galphimines, potentially involving enzymatic or biocatalytic transformations.

Analogue Design and Synthesis: Synthesizing structural analogues of this compound with modifications at key functional groups to explore structure-activity relationships (SAR) and potentially enhance desired bioactivities or improve pharmacokinetic properties . This could involve altering the acetylation pattern, introducing different substituents, or modifying the ring system.

Flow Chemistry and Green Chemistry: Implementing innovative synthetic methodologies like flow chemistry or employing green chemistry principles to make the synthesis more sustainable and efficient .

Exploration of Novel Molecular Targets and Mechanistic Insights

Understanding the precise molecular targets and mechanisms of action of this compound is critical for its rational drug design and development. While some studies have indicated its anti-inflammatory activity, the specific molecular pathways involved are not fully characterized researchgate.netthieme-connect.com. The broader family of galphimines has shown interactions with dopaminergic and glutamatergic systems, and some galphimines interact with a wide range of protein targets nih.govbiorxiv.orgcolab.ws.

Future research should employ advanced molecular biology and pharmacological techniques to:

Identify Direct Molecular Targets: Utilize techniques such as affinity chromatography, target deconvolution, and proteomic approaches to identify the specific proteins (e.g., enzymes, receptors, ion channels) that directly interact with this compound.

Elucidate Signaling Pathways: Investigate the downstream signaling pathways modulated by this compound, employing techniques like transcriptomics, proteomics, and phosphoproteomics.

Structure-Activity Relationship (SAR) Studies: Conduct detailed SAR studies by synthesizing and testing various this compound analogues to pinpoint the structural features essential for its observed activities and target binding researchgate.net.

Computational Modeling: Employ computational methods such as molecular docking, molecular dynamics simulations, and pharmacophore modeling to predict and validate potential binding sites and interactions with molecular targets.

Mechanism of Anti-inflammatory Action: Specifically, delve into the detailed mechanism of its anti-inflammatory effects, identifying the inflammatory mediators, signaling molecules, and cellular processes it influences.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

Accurate and sensitive analytical methods are essential for quantifying this compound in complex biological matrices, plant extracts, and during pharmacokinetic and metabolomic studies. High-performance liquid chromatography (HPLC) has been used for the identification and quantification of galphimines, including this compound mdpi.commdpi.comthieme-connect.comnih.gov. Metabolomics, which involves the comprehensive analysis of small molecules in biological systems, offers a powerful approach to understand the metabolic changes induced by this compound universiteitleiden.nlzontal.ionih.gov.

Future research should focus on:

Enhanced Sensitivity and Selectivity: Develop highly sensitive and selective analytical methods, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for trace analysis of this compound and its metabolites in biological samples (e.g., plasma, urine, tissues) zontal.ionih.govresearchgate.net.

Metabolomic Profiling: Apply untargeted and targeted metabolomics approaches to comprehensively analyze the metabolic changes induced by this compound in various biological systems. This can help identify biomarkers of its activity, toxicity, or novel pathways affected universiteitleiden.nlzontal.ionih.govnih.gov.

Isotope Tracing Metabolomics: Utilize stable isotope tracing techniques (e.g., with 13C or 15N labeled precursors) to track the metabolic fate of this compound and understand its biotransformation pathways within living systems nih.govnih.gov.

Automation and High-Throughput Analysis: Develop automated and high-throughput analytical platforms for rapid screening and quantification of this compound in large sample sets, facilitating drug discovery and development.

Miniaturization and In Situ Analysis: Explore miniaturized analytical devices and in situ techniques for real-time monitoring of this compound in biological processes.

Sustainable Production and Biotechnological Approaches for this compound and its Precursors

The traditional method of obtaining this compound from wild Galphimia glauca plants raises concerns about sustainability and consistency of supply researchgate.netmdpi.com. Biotechnological approaches offer promising alternatives for sustainable and controlled production. Galphimia glauca hairy root cultures have been shown to produce this compound, along with other triterpenoids mdpi.comthieme-connect.comcolab.ws.

Future research should explore:

Optimized Plant Cell and Organ Cultures: Further optimize conditions for in vitro plant cell cultures, callus cultures, and hairy root cultures of Galphimia glauca to maximize this compound yield and purity mdpi.comthieme-connect.comcolab.wsdntb.gov.ua. This includes optimizing media composition, phytohormone levels, and elicitor treatments.

Bioreactor Scale-up: Develop and scale up bioreactor systems for large-scale production of this compound from plant cell or hairy root cultures, addressing challenges related to biomass accumulation and secondary metabolite production mdpi.comnih.gov.

Metabolic Engineering of Microorganisms: Engineer microorganisms (e.g., yeast, bacteria) to produce this compound or its key precursors by introducing the identified biosynthesis pathway genes. This could offer a highly efficient and scalable production platform.

Synthetic Biology Approaches: Apply synthetic biology principles to design and construct novel microbial cell factories capable of producing this compound with high titers and yields.

CRISPR-Cas9 for Pathway Enhancement: Utilize gene-editing technologies like CRISPR-Cas9 in Galphimia glauca or engineered microbial hosts to enhance the expression of rate-limiting enzymes in the this compound biosynthesis pathway, thereby increasing production nih.gov.

Agro-biotechnological Practices: Develop sustainable agricultural practices for cultivating Galphimia glauca with enhanced this compound content, considering factors like soil conditions, light, and genetic selection of high-yielding chemotypes mdpi.com.

Q & A

Q. Q. How should researchers address potential biases in in vivo studies investigating this compound’s therapeutic potential?

- Methodological Answer : Implement blinding during data collection and randomization in animal group assignments. Pre-register study protocols on platforms like OSF to mitigate publication bias. Use ARRIVE 2.0 guidelines for reporting animal research .

Q. What criteria determine whether a study on this compound warrants inclusion in a systematic review or meta-analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.